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Abstract

1-Cyclopropionyl-N-methyl-N-isopropyllysergamide (1cP-MiPLA) is a novel psychoactive
substance and an analog of lysergic acid diethylamide (LSD). It is widely presumed to be a
prodrug for N-methyl-N-isopropyllysergamide (MiPLA), a known serotonergic psychedelic. This
technical guide provides a comprehensive overview of the available scientific understanding of
1cP-MiPLA's role as a MiPLA prodrug, focusing on its chemistry, pharmacology, and the
underlying biological pathways. The information presented is intended to support research and
drug development efforts in the field of serotonergic compounds. Due to the limited research on
1cP-MiPLA, some information is inferred from studies on analogous 1-acyl-substituted
lysergamides.

Introduction

1cP-MiPLA is a semi-synthetic lysergamide characterized by a cyclopropionyl group attached
to the indole nitrogen of the MiPLA structure. This modification is believed to render the
molecule inactive until it undergoes metabolic conversion to the pharmacologically active
MiPLA. This prodrug strategy is a known concept in the lysergamide class, with compounds
like 1cP-LSD serving as precursors to LSD. MiPLA itself is a potent agonist at the serotonin 2A
(5-HT2A) receptor, the primary target for classic psychedelic compounds. This guide will delve
into the chemical relationship, metabolic transformation, and pharmacological activity of 1cP-
MiPLA and MiPLA.
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Chemical Structures and Properties

The chemical structures of 1cP-MiPLA and its active metabolite, MiPLA, are fundamental to
understanding their relationship.

Table 1. Chemical Properties of 1cP-MiPLA and MiPLA

Property 1cP-MiPLA MiPLA
(6aR,9R)-4-
(cyclopropanecarbonyl)-N,7- (6aR,9R)-N,7-dimethyl-N-
dimethyl-N-(propan-2- ropan-2-yl)-4,6,6a,7,8,9-
IUPAC Name YI-N-(prop (prop .y)
y)-4,6,6a,7,8,9- hexahydroindolo[4,3-
hexahydroindolo[4,3- fg]quinoline-9-carboxamide

fg]quinoline-9-carboxamide

Molecular Formula C24H29N302 C20H25N30

Molar Mass 391.51 g/mol 323.44 g/mol

) Cyclopropionyl group atthe N1~ Hydrogen atom at the N1
Key Structural Difference - ] ) - ) )
position of the indole ring position of the indole ring

Metabolism: The Prodrug Hypothesis

The central hypothesis is that 1cP-MiPLA functions as a prodrug for MiPLA. This is predicated
on the in vivo cleavage of the N1-cyclopropionyl group.

Metabolic Conversion Pathway

The metabolic conversion is presumed to be a hydrolysis reaction, catalyzed by enzymes in the
body, likely in the liver or blood serum. This deacylation process releases the active MiPLA
molecule. It has been reported that N1-acylated LSD analogs undergo deacylation in vivo[1].
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Metabolic conversion of 1cP-MiPLA to MiPLA.

Pharmacology

The pharmacological effects of 1cP-MiPLA are contingent on its conversion to MiPLA. MiPLA
is a known 5-HT2A receptor agonist, which is the primary mechanism underlying its
psychedelic effects.

Receptor Binding and Functional Activity

While specific binding affinity (Ki) and functional efficacy (EC50) values for 1cP-MiPLA and
MIPLA at the 5-HT2A receptor are not extensively documented in publicly available literature,
the activity of MiPLA can be inferred from comparative studies with LSD. MiPLA is reported to
be about one-third to one-half as potent as LSD[2]. It fully substitutes for LSD in rodent drug
discrimination tests, albeit with a slightly lower potency, and it also interacts with dopamine D1
and D2 receptors[2].

Table 2: In Vivo Potency of MiPLA

Compound Assay Species ED50 (nmol/kg)

Head-Twitch
MiPLA Mouse 421.7
Response (HTR)
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The Head-Twitch Response is a behavioral proxy for 5-HT2A receptor activation in rodents.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like MiPLA initiates a cascade of intracellular
signaling events. The receptor is primarily coupled to the Gg/11 G-protein, which in turn
activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling
cascade is believed to be fundamental to the psychedelic effects of 5-HT2A agonists.

Cell Membrane Ca2+ Release

Binds | | SRR Activates i Activates c Hydrolyzes /F’IF’Z\
(PLC) Uﬁ

ﬁ

Protein Kinase C
(PKC) Activation
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MiPLA-activated 5-HT2A receptor signaling cascade.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1cP-MiPLA and MiPLA are
not widely published. However, based on existing literature for analogous compounds, the
following outlines general methodologies that would be applicable.

Synthesis of MiPLA

A three-step synthesis of MiPLA starting from ergometrine maleate has been reported[3]. While
the full experimental details are not provided in the abstract, this suggests a feasible synthetic

route for obtaining the active compound.

In Vitro Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
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o Preparation of Cell Membranes: Cell membranes expressing the human 5-HT2A receptor
are prepared.

e Incubation: The membranes are incubated with a known radioligand for the 5-HT2A receptor
(e.g., [BH]ketanserin) and varying concentrations of the test compound (1cP-MiPLA or
MiPLA).

o Separation: Bound and free radioligand are separated by rapid filtration.

» Quantification: The amount of radioactivity bound to the filters is measured using liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-
Prusoff equation.

In Vitro Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a compound to activate the Gg-coupled 5-HT2A
receptor, leading to an increase in intracellular calcium.

o Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in microplates.
e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
o Compound Addition: Varying concentrations of the test compound are added to the wells.

e Fluorescence Measurement: The change in fluorescence, indicating an increase in
intracellular calcium, is measured over time using a plate reader.

o Data Analysis: The concentration of the compound that produces 50% of the maximal
response (EC50) is calculated to determine its potency.

In Vivo Head-Twitch Response (HTR) in Mice (General
Protocol)

The HTR is a behavioral assay used to assess the in vivo psychedelic-like activity of
compounds.
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Animal Model: Male C57BL/6J mice are commonly used.

Compound Administration: The test compound (e.g., MiPLA) is administered to the mice,
typically via intraperitoneal (IP) injection.

Observation: The mice are placed in an observation chamber, and the number of head
twitches is counted for a defined period.

Data Analysis: A dose-response curve is generated to determine the dose that produces
50% of the maximal effect (ED50).

Acclimatize C57BL/6J mice

!

Prepare MiPLA solution

Administer MiPLA (IP)

Place in observation chamber
and record head twitches

Analyze dose-response
to determine ED50
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Workflow for the Head-Twitch Response (HTR) assay.

Pharmacokinetics

Detailed pharmacokinetic studies on 1cP-MiPLA and MiPLA are limited. However, based on
user reports and data from similar lysergamides, some general parameters can be estimated
for MiPLA. The onset of effects is typically reported to be within 20-40 minutes, with a duration
of 4-6 hours[2]. The rapid onset suggests that the conversion of 1cP-MiPLA to MiPLA is likely
efficient. Further research is needed to determine key pharmacokinetic parameters such as
bioavailability, half-life, clearance, and volume of distribution for both compounds.

Conclusion and Future Directions

The available evidence strongly suggests that 1cP-MiPLA functions as a prodrug for the
pharmacologically active psychedelic compound, MiPLA. This is supported by the known
metabolism of other 1-acyl-substituted lysergamides and the qualitative similarity of the
reported subjective effects of 1cP-MiPLA and MiPLA. However, a significant gap exists in the
scientific literature regarding the quantitative pharmacological and pharmacokinetic properties
of both compounds.

Future research should focus on:

e Quantitative in vitro studies: Determining the 5-HT2A receptor binding affinity (Ki) and
functional efficacy (EC50) for both 1cP-MiPLA and MiPLA.

« In vivo metabolism studies: Quantifying the rate and extent of conversion of 1cP-MiPLA to
MiPLA in animal models.

» Detailed pharmacokinetic profiling: Characterizing the absorption, distribution, metabolism,
and excretion (ADME) of both compounds.

» Comprehensive in vivo studies: Further characterizing the behavioral effects of both
compounds, including head-twitch response and drug discrimination studies.

A more complete understanding of the pharmacology and pharmacokinetics of 1cP-MiPLA and
MiPLA is essential for the scientific community to accurately assess their properties and
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potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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